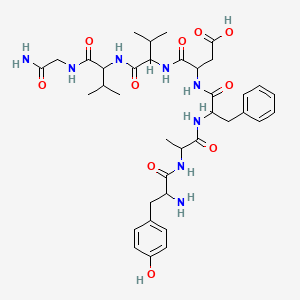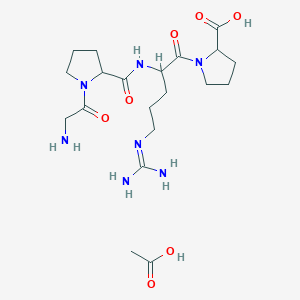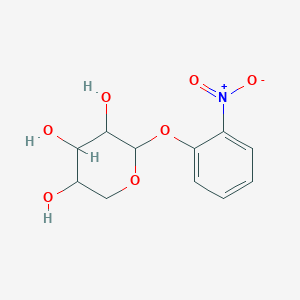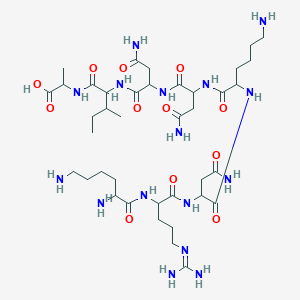
H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides.
Cleavage: Release of the synthesized peptide from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high yield and purity. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific amino acid derivatives during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide.
Aplicaciones Científicas De Investigación
H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and cardiovascular diseases.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism by which H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit biological pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Sermorelin: An analogue of growth hormone-releasing hormone used to evaluate growth hormone secretion.
Uniqueness
H-DL-Lys-DL-Arg-DL-Asn-DL-Lys-DL-Asn-DL-Asn-DL-xiIle-DL-Ala-OH:
Propiedades
IUPAC Name |
2-[[2-[[4-amino-2-[[4-amino-2-[[6-amino-2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKKZYZRXIJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N16O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
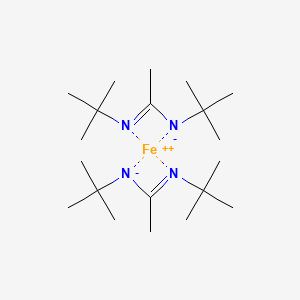
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
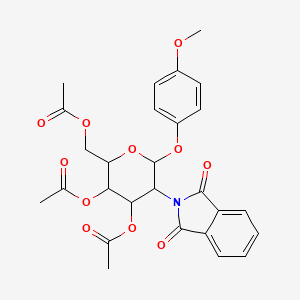

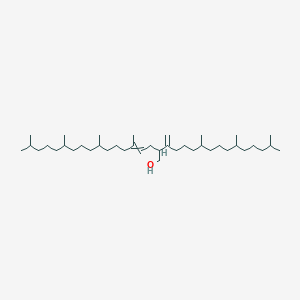
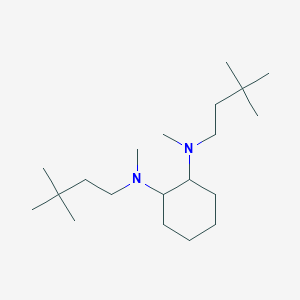

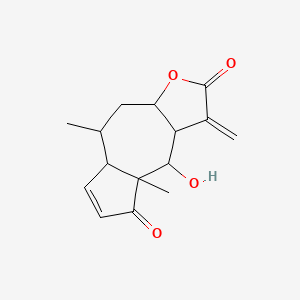
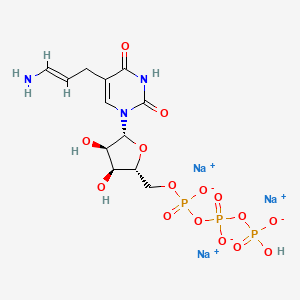
![5-Chloro-3-hydroxy-1-(piperidin-4-YL)-1H-benzo[D]imidazol-2(3H)-one](/img/structure/B13399201.png)
